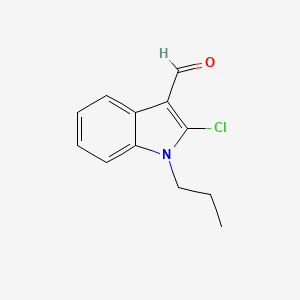

2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIIGBYRIXUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313247 | |

| Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64788-55-2 | |

| Record name | NSC268303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Propyl 1h Indole 3 Carbaldehyde and Analogous Structures

Established Synthetic Routes to 1H-Indole-3-Carbaldehyde

The initial and crucial step in the synthesis of the target molecule is the formation of the 1H-indole-3-carbaldehyde core. Several classical and modern formylation reactions are available for this purpose, each with its own set of advantages and limitations.

Formylation Reactions of Indole (B1671886)

A number of named reactions are widely employed for the direct formylation of the indole ring, primarily at the electron-rich C3 position.

Vilsmeier-Haack Reaction: This is one of the most common and efficient methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. sid.ir The reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). sid.irresearchgate.net The electrophilic Vilsmeier reagent attacks the C3 position of the indole ring, and subsequent hydrolysis yields 1H-indole-3-carbaldehyde. researchgate.net Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, avoiding the use of stoichiometric and hazardous POCl₃, making the process milder and more suitable for late-stage formylation. orgsyn.orgacs.org

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.com The reaction is typically carried out in a biphasic system with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgmychemblog.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.org While effective, this method may be unsuitable for substrates with functional groups that are sensitive to the harsh basic conditions or reactive towards dichlorocarbene. wikipedia.org

Grignard Reaction: Indole can be converted into its Grignard reagent, indolylmagnesium halide, by reaction with an alkylmagnesium halide. This nucleophilic species can then react with a formylating agent to introduce the aldehyde group at the C3 position. orgsyn.orgscispace.com This method offers an alternative to the electrophilic aromatic substitution approaches.

Oxidation of Skatole: Skatole (3-methylindole) can be oxidized to 1H-indole-3-carbaldehyde. researchgate.net One method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water. researchgate.net Additionally, enzymatic oxidation of skatole to indole-3-carboxaldehyde (B46971) via indole-3-methanol has been reported, utilizing tryptophan side chain oxidase from Pseudomonas. nih.govresearchgate.net

| Reaction | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | High efficiency, widely applicable, catalytic versions available. sid.irresearchgate.netorgsyn.orgacs.org |

| Reimer-Tiemann | CHCl₃, KOH | Uses dichlorocarbene, harsh basic conditions. wikipedia.orgmychemblog.com |

| Grignard | Alkylmagnesium halide, formylating agent | Nucleophilic approach. orgsyn.orgscispace.com |

| Oxidation of Skatole | DDQ or enzymatic | Starts from 3-methylindole. researchgate.netnih.govresearchgate.net |

Alternative Approaches for Indole-3-Carbaldehyde Core Formation

Beyond the direct formylation of a pre-existing indole ring, alternative strategies can construct the indole-3-carbaldehyde core itself.

Fischer Indole Synthesis: While typically used to synthesize the indole ring system, a modification of the Fischer indole synthesis can directly yield 1H-indole-3-carbaldehyde by reacting phenylhydrazine (B124118) with malonaldehyde. researchgate.net

Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.orgonlineorganicchemistrytutor.com By choosing appropriately substituted starting materials, this reaction can be adapted to produce indoles with a precursor to the 3-carbaldehyde group.

Biosynthesis: In biological systems, 1H-indole-3-carbaldehyde can be produced from L-tryptophan through various enzymatic pathways. ekb.eg For example, the biotransformation of indole-3-acetic acid (IAA) can yield the aldehyde. ekb.eg

Strategies for Selective Functionalization of the Indole Ring

Regioselective Halogenation at the C2 Position (e.g., Chlorination)

Direct halogenation of the indole ring typically occurs at the more nucleophilic C3 position. Therefore, to achieve selective chlorination at the C2 position, a directing group strategy is often employed.

Directed C-H Activation: A removable directing group, such as a pyrimidyl group, can be installed on the indole nitrogen. rsc.orgresearchgate.net This group directs a transition metal catalyst, such as copper or rhodium, to activate the C-H bond at the C2 position, allowing for regioselective chlorination. rsc.orgresearchgate.netnih.gov Copper(II) chloride can be used as the chlorinating agent in a copper-mediated process. rsc.orgresearchgate.net Another approach utilizes para-toluenesulfonyl chloride (TsCl) as the chlorine source in a copper-catalyzed reaction. rsc.org After the chlorination step, the directing group can be removed to yield the 2-chloroindole derivative.

N-Alkylation of Indole-3-Carbaldehyde for N1-Substitution (e.g., Propylation)

The final step in the synthesis is the introduction of the propyl group at the N1 position. This is typically achieved through an N-alkylation reaction.

Classical N-Alkylation: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This nucleophilic species can then react with an alkylating agent, such as propyl iodide or propyl bromide, in an Sₙ2 reaction to form the N-propylated product.

Copper-Catalyzed N-Alkylation Approaches

In recent years, copper-catalyzed N-alkylation methods have emerged as powerful tools for the formation of N-C bonds. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.

Reductive Cross-Coupling: An efficient method for the direct N-alkylation of indoles involves a copper-catalyzed reductive cross-coupling reaction between N-tosylhydrazones and the indole. rsc.orgrsc.org This reaction is typically performed in the presence of a copper(I) iodide catalyst, a ligand such as tri(p-tolyl)phosphine, and a base like potassium hydroxide. rsc.orgrsc.org This approach allows for the introduction of a variety of alkyl groups at the indole nitrogen. rsc.orgrsc.org

Alkylation with Alcohols: A copper(II) catalyst system has been developed for the alkylation of indoles with alcohols via a hydrogen borrowing mechanism, which can afford C3-alkylated indoles. researchgate.net While this particular method focuses on C3 alkylation, it highlights the potential of copper catalysis in indole functionalization.

| Functionalization | Position | Method | Key Reagents/Catalysts |

|---|---|---|---|

| Chlorination | C2 | Directed C-H Activation | Pyrimidyl directing group, CuCl₂ or TsCl, Cu(OAc)₂. rsc.orgresearchgate.netrsc.org |

| Propylation | N1 | Classical N-Alkylation | NaH, Propyl halide. |

| Propylation | N1 | Copper-Catalyzed N-Alkylation | Propyl-N-tosylhydrazone, CuI, P(p-tolyl)₃, KOH. rsc.orgrsc.org |

Alkylation with Alkyl Halides

The introduction of the 1-propyl group onto the nitrogen atom of the indole ring is a critical step in the synthesis of the target molecule. This transformation is commonly achieved via N-alkylation using an appropriate alkyl halide. The general mechanism involves the deprotonation of the indole nitrogen, which is weakly acidic, to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in a nucleophilic substitution reaction.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the indole N-H. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as C-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH), while solvents like dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (THF) are frequently used. Studies on the alkylation of the related indole anion in ionic liquids have shown that these solvents can increase the reaction rate. researchgate.net

Table 1: Representative N-Alkylation of 2-Chloro-1H-indole-3-carbaldehyde

| Reactant | Reagents | Product |

|---|---|---|

| 2-Chloro-1H-indole-3-carbaldehyde | 1. Base (e.g., NaH, K2CO3) 2. Propyl Halide (e.g., 1-Bromopropane) 3. Solvent (e.g., DMF) | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde |

Multi-Step Synthesis Pathways for this compound

A complete synthesis of this compound is a multi-step process, logically proceeding through the formation of the key intermediate, 2-chloro-1H-indole-3-carbaldehyde, followed by the previously described N-alkylation.

Step 1: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgnumberanalytics.com This reaction can also be adapted to introduce a chlorine atom, making it highly suitable for synthesizing the 2-chloro-1H-indole-3-carbaldehyde intermediate.

A plausible and efficient route starts from N-protected oxindole (B195798). researchgate.net The reaction with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), results in a haloformylation reaction. This process introduces a formyl group (-CHO) at the C3 position and a chlorine atom at the C2 position of the indole ring simultaneously. Subsequent workup yields the desired 2-chloro-1H-indole-3-carbaldehyde. This approach is advantageous as it builds the required functionality in a single, efficient step. researchgate.net

Step 2: N-propylation of 2-Chloro-1H-indole-3-carbaldehyde

Once the 2-chloro-1H-indole-3-carbaldehyde intermediate is obtained, the final step is the N-alkylation as detailed in section 2.2.2.2. The intermediate is treated with a base and a propyl halide to yield the final product, this compound. This sequential approach allows for controlled introduction of the different functional groups.

Table 2: Summary of Multi-Step Synthesis Pathway

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | N-protected Oxindole | POCl3, DMF | 2-Chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack Haloformylation researchgate.net |

| 2 | 2-Chloro-1H-indole-3-carbaldehyde | Base (e.g., NaH), 1-Bromopropane | This compound | N-Alkylation |

Sustainable and Green Chemistry Aspects in Indole-3-Carbaldehyde Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. The synthesis of indole-3-carbaldehydes and their derivatives has been a focus of green chemistry initiatives, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

Key areas of advancement include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comnih.gov This technique has been successfully applied to various classical indole syntheses. nih.gov For instance, microwave irradiation has been used in multi-component reactions involving indole-3-carbaldehyde to produce complex derivatives efficiently. tandfonline.com

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives focus on using water, ethanol, or task-specific ionic liquids. cdnsciencepub.comrsc.org Ionic liquids, in particular, offer benefits such as low vapor pressure and high thermal stability, and they can often be recycled and reused. cdnsciencepub.comrsc.orgakjournals.com Furthermore, the development of reusable solid acid catalysts or functionalized ionic liquids can replace hazardous and corrosive liquid acids like H2SO4 or Lewis acids like ZnCl2, which are common in reactions like the Fischer indole synthesis. rsc.org

Catalytic Vilsmeier-Haack Reactions: The classical Vilsmeier-Haack reaction uses a stoichiometric amount of caustic POCl3. Recent research has focused on developing a catalytic version of this reaction, which significantly reduces the chemical waste associated with the process. acs.orgorgsyn.org These catalytic systems provide a more sustainable route to formylated indoles.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Indole Derivatives

| Aspect | Conventional Method | Green/Sustainable Alternative |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation tandfonline.comnih.gov |

| Solvents | Volatile organic solvents (e.g., DMF, Dichloromethane) | Water, Ethanol, Ionic Liquids cdnsciencepub.comrsc.org |

| Catalysts/Reagents | Stoichiometric strong acids (H2SO4), Lewis acids (ZnCl2), or caustic reagents (POCl3) | Reusable solid acids, recyclable ionic liquid catalysts, catalytic Vilsmeier-Haack systems rsc.orgacs.org |

| Efficiency | Often requires long reaction times and complex workups | Faster reaction rates, simpler workups, solvent-free conditions nih.govcdnsciencepub.com |

Chemical Reactivity and Derivatization Pathways of 2 Chloro 1 Propyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde group at the C3 position of the indole (B1671886) ring is the principal site of chemical reactivity, undergoing nucleophilic attack and subsequent transformations. The electron-withdrawing nature of the chlorine atom at the C2 position can influence the electrophilicity of the aldehyde carbon, potentially affecting reaction rates and yields.

Condensation Reactions

Condensation reactions involving the carbaldehyde group of 2-chloro-1-propyl-1H-indole-3-carbaldehyde are a cornerstone of its derivatization, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of this compound with primary amines or hydrazines readily forms Schiff bases, also known as imines or azomethines. orientjchem.orgresearchgate.netijacskros.com This condensation reaction typically proceeds under mild acidic or basic conditions, or even thermally, and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule.

The general reaction can be represented as follows:

With primary amines: this compound + R-NH₂ → (E/Z)-1-((2-chloro-1-propyl-1H-indol-3-yl)methylene)alkanamine + H₂O

With hydrazines: this compound + R-NH-NH₂ → 1-((2-chloro-1-propyl-1H-indol-3-yl)methylene)-2-alkylhydrazine + H₂O

These reactions are highly versatile, allowing for the introduction of a wide array of substituents (R-groups) into the final molecule, thereby modulating its physicochemical and biological properties.

Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehyde Derivatives (Note: Data for closely related analogs is presented due to the lack of specific literature on this compound)

| Aldehyde Reactant | Amine/Hydrazine (B178648) Reactant | Product | Reference |

| Indole-3-carboxaldehyde (B46971) | Aniline | N-(1H-indol-3-ylmethylene)aniline | orientjchem.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine (B124118) | 1-((2-chloroquinolin-3-yl)methylene)-2-phenylhydrazine | nih.gov |

| 5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(phenylimino)propionaldehyde | orientjchem.org |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically flanked by two electron-withdrawing groups. jocpr.comsid.irresearchgate.net For this compound, this reaction provides a route to α,β-unsaturated compounds. The reaction is generally catalyzed by a weak base, such as an amine or an amine salt.

Common active methylene compounds used in Knoevenagel condensations include malononitrile, barbituric acid, and ethyl cyanoacetate. The resulting products are versatile intermediates for the synthesis of various heterocyclic systems.

A study on the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids has been reported, leading to the formation of compounds with interesting structural features. crossref.org

Table 2: Knoevenagel Condensation of Indole-3-Carbaldehyde Derivatives (Note: Data for closely related analogs is presented due to the lack of specific literature on this compound)

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Reference |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine (B6355638) | 2-(1H-indol-3-ylmethylene)malononitrile | researchgate.netnih.gov |

| Naphthofuran-2-carbaldehyde | Barbituric acid | - | 5-(Naphtho[2,1-b]furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | jocpr.com |

| Aromatic Aldehydes | Barbituric Acid | Basic Alumina (Microwave) | 5-Arylidenepyrimidine-2,4,6(1H,3H,5H)-triones | sid.ir |

The Aldol (B89426) condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov

This compound, lacking α-hydrogens, can act as the electrophilic partner in a Claisen-Schmidt condensation with an enolizable ketone, such as acetone. This reaction is typically base-catalyzed and leads to the formation of a chalcone-like α,β-unsaturated ketone.

Azines are compounds containing a C=N-N=C functional group and are typically formed by the condensation of an aldehyde or ketone with hydrazine hydrate (B1144303) in a 2:1 molar ratio. nih.govresearchgate.net The reaction of this compound with hydrazine would be expected to yield the corresponding symmetrical azine.

The formation of 1H-indole-3-carbaldehyde azine has been reported, confirming the feasibility of this reaction for the indole scaffold. nih.gov The reaction likely proceeds through the initial formation of a hydrazone, which then reacts with a second molecule of the aldehyde.

Reduction Reactions of the Aldehyde Moiety

The carbaldehyde group of this compound can be readily reduced to a primary alcohol, (2-chloro-1-propyl-1H-indol-3-yl)methanol. This transformation is a key step in the synthesis of various indole derivatives where a hydroxymethyl group at the C3 position is required.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.commdma.chorientjchem.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It readily reduces aldehydes and ketones in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107). It will reduce a wider range of functional groups in addition to aldehydes. masterorganicchemistry.com

The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Reactivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles | Diethyl ether, Tetrahydrofuran (anhydrous) |

Reactivity Associated with the C2-Chloro Substituent

The presence of a chlorine atom at the C2 position of the indole ring is a key feature that imparts distinct reactivity to the molecule, opening up avenues for a variety of chemical modifications.

Nucleophilic Substitution Reactions

The C2 position of the indole ring, when substituted with a halogen such as chlorine, is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring system. A range of nucleophiles can be employed to displace the chloride ion, leading to the formation of diverse C2-functionalized indoles.

Common nucleophiles that can participate in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding 2-methoxy derivative, while treatment with a thiol, such as thiophenol in the presence of a base, would lead to the formation of a 2-thioether. Similarly, primary and secondary amines can displace the chloride to form 2-aminoindole derivatives.

| Nucleophile | Reagent Example | Expected Product Structure | Product Name |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH3) | 2-methoxy-1-propyl-1H-indole-3-carbaldehyde | |

| Thiolate | Thiophenol (PhSH) / Base | 1-propyl-2-(phenylthio)-1H-indole-3-carbaldehyde | |

| Amine | Piperidine | 1-propyl-2-(piperidin-1-yl)-1H-indole-3-carbaldehyde |

Potential for Cross-Coupling Reactions

The C2-chloro substituent also serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While 2-chloroindoles are generally less reactive than their bromo or iodo counterparts, suitable catalytic systems can facilitate these transformations.

Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings are particularly relevant. A Suzuki coupling with an arylboronic acid, for instance, would introduce a new aryl group at the C2 position. Similarly, a Stille coupling with an organostannane or a Sonogashira coupling with a terminal alkyne would lead to the formation of 2-alkenyl or 2-alkynyl indoles, respectively. These reactions significantly expand the molecular complexity and diversity that can be achieved from the 2-chloroindole precursor.

Chemical Transformations at the N1-Propyl Position

The N1-propyl group is a defining feature of the target molecule, influencing its physical properties and the reactivity of the indole ring.

Stability and Influence of the N-Alkyl Group on Ring Reactivity

The N-propyl group is generally stable under a wide range of reaction conditions. Its presence, as opposed to an N-H indole, prevents participation in reactions that involve deprotonation of the indole nitrogen. This alkyl group also influences the electronic properties of the indole ring. As an electron-donating group, the propyl substituent increases the electron density of the aromatic system, which can affect the regioselectivity and rate of electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the propyl group can direct incoming reagents to other positions of the indole nucleus.

Reactions of the Indole Ring System in Substituted Indole-3-Carbaldehydes

The indole ring is an electron-rich aromatic system and is prone to electrophilic attack. The presence of the aldehyde group at the C3 position and the chloro group at the C2 position, along with the N-propyl group, directs the position of further substitution.

Electrophilic Aromatic Substitution Patterns

The C3 position, typically the most reactive site for electrophilic attack in unsubstituted indoles, is occupied by an aldehyde group. This electron-withdrawing group deactivates the pyrrole (B145914) ring towards further electrophilic substitution. The N-propyl group, being electron-donating, activates the ring. The directing effects of the existing substituents must be considered to predict the outcome of electrophilic aromatic substitution reactions.

Given the substitution pattern, electrophilic attack is most likely to occur on the benzene (B151609) portion of the indole ring. The C5 position is often favored for electrophilic substitution in N-alkylated indoles. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivatives of this compound.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 2-Chloro-5-nitro-1-propyl-1H-indole-3-carbaldehyde |

| Bromination | Br2/Acetic Acid | 5-Bromo-2-chloro-1-propyl-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 5-Acetyl-2-chloro-1-propyl-1H-indole-3-carbaldehyde |

Cyclization and Rearrangement Processes of Derived Compounds

The inherent reactivity of the 2-chloro and 3-formyl groups in this compound provides a foundation for a variety of intramolecular and intermolecular cyclization reactions. These processes are instrumental in constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One notable cyclization pathway involves the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with bidentate nucleophiles. For instance, their reaction with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can lead to the formation of novel heterocyclic systems. The initial step is the condensation of the aldehyde group with the amino group of the triazole. Subsequent intramolecular cyclization, involving the thiol group and the chloro substituent on the indole ring, can result in the formation of triazolo(thiadiazepino)indoles.

In a related but distinct process, the reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in dimethylformamide (DMF) has been shown to produce 1,2,4-triazolo[5′,1′:2,3] nih.govacs.orgthiazino[6,5-b]indol-10(5H)-ones. This transformation is noteworthy as it proceeds with the unexpected elimination of an ammonia (B1221849) molecule, leading to a highly fused heterocyclic system. The structure of these complex molecules has been confirmed by X-ray diffraction analysis.

While specific examples of skeletal rearrangements originating directly from this compound derivatives are not extensively documented in the reviewed literature, the broader field of indole chemistry suggests potential pathways. For instance, the Barton-Zard pyrrole synthesis, when applied to a 3-nitro-1-(phenylsulfonyl)indole, resulted in a rearranged pyrrolo[2,3-b]indole (B14758588) instead of the expected pyrrolo[3,4-b]indole. iupac.org This highlights the potential for substituents on the indole core to influence reaction pathways and lead to rearranged products. Another example from the wider indole chemistry is the oxidative fragmentation and skeletal rearrangement of oxindole (B195798) derivatives, which can lead to the formation of different heterocyclic scaffolds. caltech.edu These examples suggest that under specific reaction conditions, derivatives of this compound could potentially undergo similar skeletal reorganizations.

Molecular Hybridization and Scaffold Diversification Strategies

The strategic derivatization of this compound extends beyond simple cyclizations to encompass deliberate strategies aimed at creating novel molecular architectures with potentially enhanced biological activities. These strategies include molecular hybridization and scaffold diversification.

Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov The resulting hybrid molecule may exhibit an improved biological profile compared to the individual parent molecules. The indole nucleus is a common scaffold for hybridization due to its prevalence in biologically active compounds. nih.govacs.orgresearchgate.netresearchgate.netafjbs.comnih.govacs.org

A prominent example of this strategy is the synthesis of isatin-indole molecular hybrids . Isatin (B1672199) (1H-indole-2,3-dione) is another privileged heterocyclic scaffold with a wide range of biological activities. nih.govresearchgate.net By linking an isatin moiety to an indole derivative, researchers aim to create hybrid molecules with synergistic or novel therapeutic properties. The synthesis of such hybrids can be achieved by reacting an isatin derivative with a carbohydrazide (B1668358) derivative of an indole. nih.gov

Another example is the creation of quinoline-indole hybrids . The quinoline (B57606) ring is another important pharmacophore found in many synthetic and natural bioactive compounds. acs.orgresearchgate.netafjbs.comnih.govacs.org The synthesis of these hybrids can be achieved through various methods, including Lewis acid-catalyzed coupling reactions and copper-catalyzed amination and annulation between quinoline N-oxides and o-alkynylanilines. acs.orgresearchgate.netnih.govacs.org These hybrid molecules are being investigated for their potential as anticancer agents. researchgate.net

Scaffold Diversification

Scaffold diversification aims to generate a library of structurally diverse molecules from a common starting material. This approach is crucial for exploring chemical space and identifying novel compounds with desired biological activities. This compound is an excellent starting point for such diversification due to its multiple reactive sites.

One key strategy for scaffold diversification is the synthesis of various fused indole systems . For example, the reaction of indole derivatives with appropriate reagents can lead to the formation of pyrimido[5,4-b]indoles. unav.eduresearchgate.netresearchgate.net These fused heterocyclic systems are of interest due to their structural relationship to non-nucleoside HIV-1 reverse transcriptase inhibitors. unav.edu The synthesis of 4-chloro-5H-pyrimido[5,4-b]indoles can be achieved by treating 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones with phosphorus oxychloride (POCl3). unav.edu

Scaffold hopping is another advanced strategy for scaffold diversification. This involves modifying the core scaffold of a known active molecule to generate a new chemotype while retaining the key pharmacophoric features. An example of this is the transition from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govdocumentsdelivered.com While not directly starting from this compound, this concept illustrates a powerful strategy for leveraging the indole scaffold to discover new drug candidates.

The table below summarizes some of the derivatization pathways discussed:

| Starting Material | Reagent(s) | Product Type | Heterocyclic System |

| 2-Chloro-1-alkyl-1H-indole-3-carbaldehyde | 4-Amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols | Fused Heterocycle | Triazolo(thiadiazepino)indole |

| 2-Chloro-1H-indole-3-carbaldehyde | 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols, DMF | Fused Heterocycle | 1,2,4-Triazolo[5′,1′:2,3] nih.govacs.orgthiazino[6,5-b]indol-10(5H)-one |

| Indole derivative (as carbohydrazide) | Isatin derivative | Molecular Hybrid | Isatin-Indole Hybrid |

| Quinoline N-oxide | o-Alkynylaniline | Molecular Hybrid | Quinoline-Indole Hybrid |

| 3,4-Dihydro-5H-pyrimido[5,4-b]indol-4-one | POCl3 | Fused Heterocycle | 4-Chloro-5H-pyrimido[5,4-b]indole |

Advanced Characterization and Computational Studies of 2 Chloro 1 Propyl 1h Indole 3 Carbaldehyde and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful suite of tools for probing the molecular structure of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde. Each technique offers unique insights into the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules in solution. For derivatives of indole-3-carbaldehyde, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of protons and carbon atoms.

In the ¹H NMR spectrum of a typical 1-alkyl-indole-3-carbaldehyde, the aldehydic proton characteristically appears as a singlet at approximately 10.0 ppm. rsc.org The protons on the indole (B1671886) ring exhibit distinct chemical shifts; for instance, the proton at the C4 position is often found furthest downfield (around 8.3 ppm) due to the anisotropic effect of the carbonyl group. rsc.org Other aromatic protons typically resonate in the range of 7.3-7.4 ppm. rsc.org The N-propyl group on this compound would show characteristic signals for the methylene (B1212753) and methyl protons, with the N-CH₂ protons appearing further downfield due to the influence of the adjacent nitrogen atom. The presence of a chloro substituent at the C2 position influences the electronic environment and thus the chemical shifts of nearby protons, an effect that can be precisely mapped. csic.es

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and typically appears around 184-185 ppm. rsc.org Carbons within the aromatic indole core resonate between 110 and 140 ppm. For example, in 1-methyl-1H-indole-3-carbaldehyde, key signals appear at 137.9 (C7a), 125.3 (C3a), 124.0 (C4), 122.9 (C6), 122.0 (C5), 118.1 (C2), and 109.9 (C7) ppm. rsc.org The substitution of a propyl group at N1 and a chloro group at C2 would cause predictable shifts in these values, which are instrumental for confirming the final structure.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the assignment of all signals and solidifying the structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indole-3-carbaldehyde Analogues Note: Data is compiled for analogous structures to provide representative chemical shift ranges. The exact values for this compound would require experimental measurement.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.0 (s) | ~184.5 |

| H4 | ~8.3 (d) | ~124.1 |

| H5 | ~7.3-7.4 (m) | ~123.0 |

| H6 | ~7.3-7.4 (m) | ~122.1 |

| H7 | ~7.3-7.4 (m) | ~110.0 |

| N-CH₂-CH₂-CH₃ | ~4.1 (t) | ~49.0 |

| N-CH₂-CH₂-CH₃ | ~1.8 (sextet) | ~23.0 |

| N-CH₂-CH₂-CH₃ | ~0.9 (t) | ~11.0 |

| C2 | - | ~138.0 (with Cl) |

| C3 | - | ~118.0 |

| C3a | - | ~125.5 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of an indole-3-carbaldehyde derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. The exact position depends on conjugation and substitution. Aromatic C=C stretching vibrations from the indole ring are observed in the 1450-1620 cm⁻¹ range. scialert.net The C-H stretching vibrations of the aromatic ring and the propyl group's alkyl chain appear above 3000 cm⁻¹ and between 2850-2960 cm⁻¹, respectively. The presence of the C-Cl bond would result in a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to FT-IR, the aromatic ring vibrations usually produce strong and sharp signals, making it an excellent technique for characterizing the indole core. sapub.org For example, the symmetric "ring breathing" mode of the indole nucleus gives rise to a particularly intense Raman band. The combination of both FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Indole-3-carbaldehyde Analogues

| Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical FT-Raman Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 |

| C=O Stretch (Aldehyde) | 1700-1650 (Strong) | 1700-1650 (Weak-Medium) |

| C=C Stretch (Aromatic) | 1620-1450 | 1620-1450 (Strong) |

| C-N Stretch | 1350-1250 | 1350-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring is a strong chromophore. Unsubstituted indole-3-acetaldehyde, a close analogue, shows distinct absorption maxima (λ_max) at approximately 244, 260, and 300 nm. researchgate.net These absorptions correspond to π→π* transitions within the conjugated aromatic system. The substitution pattern on the indole ring, including the N-propyl, C2-chloro, and C3-carbaldehyde groups, significantly influences the electronic structure and, consequently, the positions and intensities of these absorption bands. The aldehyde group, in particular, extends the conjugation of the indole system, leading to a red shift (shift to longer wavelengths) of the main absorption bands compared to unsubstituted indole.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₂ClNO), the expected monoisotopic mass of the neutral molecule is approximately 221.06 g/mol . The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, with the [M+H]⁺ peak accompanied by an [M+H+2]⁺ peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of chromatography with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of purity. Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing valuable structural information. The fragmentation patterns of indole alkaloids are often characteristic, with initial losses of side chains or functional groups helping to piece together the molecular structure. nih.govnih.gov

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SC-XRD). researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. mdpi.com For a compound like this compound, an SC-XRD analysis would confirm the planarity of the indole ring system and the relative orientation of the propyl and carbaldehyde substituents. nih.gov The analysis would also reveal intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing. mdpi.comnih.gov Although obtaining suitable single crystals can be challenging, the resulting data is the gold standard for structural elucidation.

Computational Chemistry Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental data. csic.es DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with SC-XRD data. nih.gov

Furthermore, computational methods can predict various spectroscopic properties. Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be performed and compared with experimental spectra to aid in signal assignment and confirm the structural analysis. csic.es

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key parameter related to the molecule's chemical stability and the energy required for electronic excitation. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction with other chemical species.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-acetaldehyde |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. For indole derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data where available.

Vibrational analysis, performed as part of the DFT calculations, predicts the infrared and Raman spectra of the molecule. This analysis is crucial for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface (as indicated by the absence of imaginary frequencies) and for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic C=O stretching frequency of the carbaldehyde group and the C-Cl stretching frequency would be identified, providing valuable spectroscopic signatures.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative based on related structures)

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C3-C9 (Carbaldehyde) Bond Length | ~1.48 Å |

| C9=O10 (Carbonyl) Bond Length | ~1.22 Å |

| N1-C11 (Propyl) Bond Length | ~1.47 Å |

| C2-N1-C8 Dihedral Angle | ~0° |

| N1-C11-C12-C13 Dihedral Angle | Variable (see Conformational Analysis) |

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

Conformational Analysis (e.g., Exo/Endo, cis/trans Isomers)

The presence of the flexible N-propyl group and the rotatable carbaldehyde group in this compound gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and to understand the relative stabilities of different conformers.

The orientation of the carbaldehyde group relative to the C2-C3 bond of the indole ring can lead to cis and trans isomers (also referred to as s-cis and s-trans or syn and anti). In many indole-3-carbaldehydes, the trans conformer, where the carbonyl oxygen points away from the C2 position, is found to be more stable due to reduced steric hindrance.

Furthermore, the N-propyl group can adopt various conformations defined by the dihedral angles around the N1-C11 and C11-C12 bonds. These rotations can lead to different spatial arrangements of the propyl chain relative to the indole plane. The interplay between steric interactions of the propyl group with the chloro substituent at C2 and the carbaldehyde group at C3, as well as potential weak intramolecular interactions, will dictate the preferred conformation. A potential energy surface scan, varying the relevant dihedral angles, would elucidate the energy barriers between different conformers and their relative populations at a given temperature. It is plausible that extended, staggered conformations of the propyl chain would be energetically favored to minimize steric clashes.

Analysis of Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO, on the other hand, is likely to be distributed over the carbaldehyde group and the C2-C3 bond, reflecting the electron-accepting nature of these functionalities. The presence of the electron-withdrawing chloro group is expected to lower the energy of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1-propyl-1H-indole-3-carbaldehyde. This smaller energy gap would suggest increased reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and a Related Analogue (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| This compound | ~ -6.5 | ~ -2.0 | ~ 4.5 |

| 1H-Indole-3-carbaldehyde | ~ -6.2 | ~ -1.5 | ~ 4.7 |

Note: These are estimated values based on trends observed in similar molecules and would require specific calculations for confirmation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within a molecule. By transforming the calculated wave function into a set of localized natural bond orbitals, NBO analysis quantifies the stabilization energies associated with intramolecular charge transfer.

In this compound, significant donor-acceptor interactions are expected. The lone pairs of the nitrogen atom in the indole ring and the oxygen atom of the carbonyl group will act as primary donor orbitals. The antibonding orbitals of the C=O bond (πC=O) and the C-Cl bond (σC-Cl) will serve as key acceptor orbitals. NBO analysis would quantify the stabilization energy (E(2)) associated with interactions such as n(N) → π(C=O) and n(O) → σ(C-Cl), providing insight into the electronic delocalization that contributes to the molecule's stability and reactivity. The magnitude of these interactions will be influenced by the conformational arrangement of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical spectra that can be compared with experimental data.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions are expected to be of the π → π* type, originating from the indole chromophore. The presence of the carbaldehyde and chloro substituents will modulate the energies of these transitions. The HOMO → LUMO transition would be a key contributor to the lowest energy absorption band. The calculated UV-Vis spectrum would provide valuable information about the electronic structure and can be used to aid in the experimental characterization of the compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atom, highlighting its nucleophilic character. The region around the carbaldehyde proton and potentially the protons of the propyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The indole nitrogen, while having a lone pair, might show a less negative potential due to its involvement in the aromatic system. The MEP surface provides a clear and intuitive representation of the molecule's reactive sites, complementing the information obtained from FMO and NBO analyses.

Electron Localization Function (ELF) Diagrams

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule. researchgate.netjussieu.frjussieu.fr It provides a measure of the probability of finding an electron pair in a specific region of space. taylorandfrancis.com The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. taylorandfrancis.comresearchgate.net Conversely, a value around 0.5 suggests a region of delocalized electrons, similar to an electron gas. taylorandfrancis.comresearchgate.net

For this compound, an ELF analysis would reveal distinct basins of high electron localization. These basins would correspond to the core electrons of the carbon, nitrogen, oxygen, and chlorine atoms. Furthermore, attractor basins would be expected along the axes of the C-H, C-C, C-N, C=O, and C-Cl bonds, signifying the covalent nature of these interactions. The analysis would also highlight the localization of lone pair electrons on the oxygen, nitrogen, and chlorine atoms.

The π-system of the indole ring is a region of particular interest. The ELF analysis would likely show a degree of delocalization across the fused ring system, consistent with its aromatic character. However, the precise distribution and localization would be influenced by the substituents. The electron-withdrawing nature of the chloro and carbaldehyde groups, alongside the electron-donating effect of the N-propyl group, would modulate the electron density distribution throughout the indole scaffold. Visualizing the ELF isosurfaces would provide a detailed, three-dimensional map of these electronic features, offering insights into the molecule's chemical bonding and reactivity. researchgate.net

Fukui Functional Analysis for Predicting Electrophilic/Nucleophilic Attack Sites

Fukui functional analysis is a computational method derived from density functional theory (DFT) that helps in identifying the most probable sites for electrophilic and nucleophilic attack on a molecule. researchgate.net This analysis is crucial for understanding and predicting the regioselectivity of chemical reactions. researchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in space when the total number of electrons in the molecule changes.

Three types of Fukui functions are typically calculated to predict reactivity:

ƒ+(r): for nucleophilic attack (reaction with an electron donor). This function indicates the sites most susceptible to gaining an electron.

ƒ-(r): for electrophilic attack (reaction with an electron acceptor). This function highlights the sites most likely to donate an electron.

ƒ0(r): for radical attack.

For this compound, the analysis would pinpoint specific atoms as the most reactive centers. Based on the known electronic properties of the indole ring and its substituents, the following predictions can be made:

Nucleophilic Attack (ƒ+): The most likely sites for nucleophilic attack are the carbon atoms with the most electrophilic character. Due to the strong electron-withdrawing effect of the carbonyl group, the carbaldehyde carbon (C3a) is expected to have a high ƒ+ value. Additionally, the C2 position, influenced by the adjacent chloro group and the indole nitrogen, would also be a potential site.

Electrophilic Attack (ƒ-): The indole ring is generally electron-rich and susceptible to electrophilic substitution. The Fukui function for electrophilic attack (ƒ-) would likely indicate that positions C4, C5, C6, and C7 of the benzene (B151609) ring moiety are the most probable sites for attack, with the exact order of reactivity depending on the combined electronic effects of the substituents. The indole nitrogen, despite being part of the aromatic system, could also exhibit some nucleophilic character.

A condensed Fukui function analysis, which assigns values to individual atoms, would provide a quantitative measure of the reactivity at each site, as illustrated in the hypothetical table below.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atomic Site | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) |

| C2 | 0.085 | 0.015 |

| C3 | 0.020 | 0.030 |

| C3a (CHO carbon) | 0.150 | 0.005 |

| C4 | 0.010 | 0.090 |

| C5 | 0.012 | 0.085 |

| C6 | 0.011 | 0.095 |

| C7 | 0.015 | 0.070 |

| N1 | 0.030 | 0.050 |

| O (carbonyl) | 0.090 | 0.010 |

| Cl | 0.040 | 0.020 |

Note: These values are illustrative and represent expected trends. Actual values would be obtained from quantum chemical calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

By mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, one can identify and analyze the nature and strength of intermolecular contacts. mdpi.com The dnorm surface is particularly useful, as it highlights regions of close contact with neighboring molecules, which appear as red spots and are indicative of hydrogen bonds and other significant interactions. mdpi.comnih.gov

H···H contacts: These are generally the most abundant type of contact due to the large number of hydrogen atoms on the molecular surface and typically account for a significant percentage of the total surface area. nih.gov

C···H/H···C contacts: These interactions, often referred to as weak hydrogen bonds, are also expected to be prevalent, involving the aromatic and propyl hydrogen atoms interacting with the carbon framework of neighboring molecules. nih.gov

O···H/H···O contacts: The carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, interactions between this oxygen and hydrogen atoms on adjacent molecules (C-H···O) would be prominent and appear as distinct spikes in the fingerprint plot. nih.gov

Cl···H/H···Cl contacts: The chlorine atom can also participate in halogen bonding and weak hydrogen bonding, contributing to the stability of the crystal packing.

N···H/H···N contacts: The indole nitrogen can act as a hydrogen bond acceptor, leading to N···H interactions with nearby molecules.

The relative contributions of these interactions can be quantified from the 2D fingerprint plots, providing a detailed understanding of the supramolecular assembly.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution (%) |

| H···H | 40 - 50% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 10 - 20% |

| Cl···H/H···Cl | 5 - 10% |

| N···H/H···N | 3 - 8% |

| Other (e.g., C···C, C···N) | < 5% |

Note: These percentages are estimates based on typical values for similar organic molecules and serve to illustrate the expected outcome of the analysis.

Quantum Chemical Calculation of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukmodgraph.co.uk This ab initio method effectively addresses the issue of gauge dependence, providing theoretical chemical shift values that can be directly compared with experimental data. modgraph.co.uk The process involves first optimizing the molecular geometry of the compound (in this case, this compound) using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)), followed by the GIAO calculation on the optimized structure. researchgate.net

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). rsc.org This computational approach is invaluable for assigning complex NMR spectra, verifying chemical structures, and studying conformational effects. modgraph.co.uk

For this compound, a GIAO calculation would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The predicted values would reflect the electronic environment of each nucleus, influenced by factors such as hybridization, electronegativity of neighboring atoms, and aromatic ring currents.

1H NMR: The aldehyde proton (CHO) would be predicted at a significantly downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. rsc.org The aromatic protons on the indole ring would appear in the range of 7-8.5 ppm, with their exact shifts determined by the electronic influence of the chloro, propyl, and carbaldehyde groups. The protons of the N-propyl group would be found in the upfield region.

13C NMR: The carbonyl carbon would be the most downfield signal (around 185 ppm). rsc.org The carbons of the indole ring would resonate in the aromatic region (approximately 110-140 ppm), with the C2 and C3 carbons being significantly affected by the chloro and carbaldehyde substituents, respectively. The carbons of the propyl group would appear at the most upfield positions.

A comparison of the calculated shifts with experimentally obtained spectra is a powerful method for structural confirmation.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Position | Predicted 13C Chemical Shift (ppm) | Position | Predicted 1H Chemical Shift (ppm) |

| C=O | 184.5 | H (on C=O) | 10.1 |

| C2 | 135.0 | H4 | 8.3 |

| C3 | 118.0 | H5 | 7.4 |

| C3a | 138.0 | H6 | 7.3 |

| C4 | 125.0 | H7 | 7.5 |

| C5 | 123.5 | N-CH₂ | 4.2 (t) |

| C6 | 122.5 | CH₂-CH₂ | 1.8 (sextet) |

| C7 | 110.0 | CH₃ | 0.9 (t) |

| C7a | 126.0 | ||

| N-CH₂ | 48.0 | ||

| CH₂-CH₂ | 23.0 | ||

| CH₃ | 11.5 |

Note: These are representative values based on GIAO calculations for analogous structures. rsc.orgrsc.org Experimental values may vary depending on the solvent and other conditions. (t) = triplet, (sextet) = sextet.

Academic Applications of 2 Chloro 1 Propyl 1h Indole 3 Carbaldehyde As a Chemical Building Block

Role as a Precursor for Diverse Heterocyclic Architectures

The chemical reactivity of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde makes it an excellent precursor for the synthesis of a wide array of fused and binary heterocyclic systems. The aldehyde functional group is particularly amenable to condensation and cyclization reactions, providing a gateway to complex molecular architectures.

Analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, are known to be important precursors for the construction of fused quinolines. ijartet.com For instance, these related aldehydes can be condensed with hydrazines to form pyrazolo[3,4-b]quinolines, a class of compounds widely studied for their potential biological activities. ijartet.comnih.govnih.govresearchgate.net The reaction typically involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization. nih.gov Similarly, reaction with formamide (B127407) and formic acid can lead to the formation of fused pyrrolo[3,4-b]quinolin-3-ones. nih.gov

Furthermore, the indole-3-carbaldehyde scaffold is a key intermediate for preparing biologically active compounds and diverse heterocyclic derivatives due to the facile nature of its carbonyl group to undergo C-C and C-N coupling reactions. researchgate.net For example, indole-3-carbaldehydes react with anthranilamides to produce indolylquinazolin-4(3H)-ones, another significant class of heterocyclic compounds. nih.gov These reactions showcase the potential of this compound to serve as a foundational element in the construction of novel heterocyclic frameworks.

The versatility of this building block is highlighted by the variety of reaction pathways it can undergo. Condensation with various amines leads to the formation of Schiff bases (or azomethines), which are themselves important intermediates or final products. researchgate.netorientjchem.org These Schiff bases can be further cyclized or used as ligands in coordination chemistry.

| Precursor Class | Reagent | Resulting Heterocyclic System |

| 2-Chloro-3-formylquinolines (analogue) | Hydrazine (B178648) Hydrate (B1144303) | Pyrazolo[3,4-b]quinoline nih.gov |

| 2-Chloro-3-formylquinolines (analogue) | Formamide / Formic Acid | Pyrrolo[3,4-b]quinolin-3-one nih.gov |

| 1H-Indole-3-carbaldehydes (analogue) | Anthranilamide | Indolylquinazolin-4(3H)-one nih.gov |

| 1H-Indole-3-carbaldehydes (analogue) | Amines | Schiff Bases (Imines) researchgate.net |

Development of Novel Chemical Probes and Reagents

While specific applications of this compound as a chemical probe are not extensively documented, its structural motifs are found in compounds designed for such purposes. Indole (B1671886) derivatives, in general, are excellent electron donors with high fluorescence, making them suitable for use in high-sensitivity fluorescent probes. researchgate.net For example, a fluorescent probe based on a benzaldehyde-indole fused chromophore has been developed for the detection of cyanide and hypochlorite (B82951) in living cells. nih.gov

The reactivity of the aldehyde group allows for its conversion into Schiff bases, which can then be used to create more complex systems. In one study, Schiff base derivatives of indole-3-carboxaldehyde (B46971) were labeled with Technetium-99m (99mTc) to serve as radioimaging agents for tumor visualization. nih.gov This demonstrates the potential of the core indole-3-carbaldehyde structure to be incorporated into reagents for biological imaging and analysis. The synthesis involves the condensation of the aldehyde with amino acids or aminophenols to create the Schiff base, which is then complexed with the radioisotope. nih.gov

Functionalization of Polymeric Materials

The incorporation of specific chemical functionalities into polymers is a key strategy for creating materials with tailored properties. The chemical structure of this compound suggests its potential use in polymer functionalization, although direct examples are scarce. Research on analogous compounds has shown that indole can be grafted onto natural polymers like chitin (B13524) and chitosan (B1678972) using chemical initiators. researchgate.netajbasweb.com This process modifies the polymer backbone, introducing the indole moiety which can enhance properties such as thermal stability and metal chelation capacity. researchgate.netajbasweb.com While this example involves the indole ring itself rather than a reactive aldehyde handle, it establishes the compatibility of the indole scaffold with polymerization and modification processes. The aldehyde group on this compound provides a specific reactive site that could be used to covalently attach the molecule to polymers containing amino or hydrazide groups, thereby functionalizing the material with the chloro-indole moiety.

Ligand Design in Coordination Chemistry Research

The indole-3-carbaldehyde framework is a versatile scaffold for designing ligands for coordination chemistry. The aldehyde group can be readily condensed with a primary amine to form a Schiff base, which contains an imine (C=N) nitrogen that is an excellent coordination site for metal ions. nih.govnih.gov

Derivatives of this compound, particularly the Schiff bases formed from its reaction with various amines, can act as bidentate or polydentate ligands. These ligands can coordinate with a variety of transition metal ions, such as Cu(II), Fe(III), Co(II), and Ni(II), to form stable metal complexes. nih.govnveo.org The coordination often involves the imine nitrogen and another donor atom, which could be the indole nitrogen or a donor atom from the amine part of the Schiff base. nveo.org The resulting metal complexes have been investigated for a range of applications, including their potential as catalysts and for their biological properties. nveo.orgresearchgate.net For instance, metal complexes of Schiff bases derived from indoles have been synthesized and studied for their biomimetic properties and potential as antimicrobial agents. nveo.org

| Ligand Type | Formation Reaction | Potential Coordinating Atoms | Example Metal Ions |

| Schiff Base | Condensation of aldehyde with a primary amine | Imine Nitrogen, Indole Nitrogen, other heteroatoms | Cu(II), Fe(III), Co(II), Ni(II) nih.govnveo.org |

Contribution to Chemical Library Generation for Research Purposes

Combinatorial chemistry is a powerful tool in drug discovery that involves the systematic synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov this compound is an ideal starting material, or scaffold, for the generation of such libraries. Its reactive aldehyde group allows for the introduction of diversity by reacting it with a wide range of different building blocks. nih.gov

For example, by reacting the aldehyde with a collection of diverse primary amines, a library of corresponding Schiff bases can be rapidly synthesized in a parallel fashion. nih.gov Further reactions can be performed on these products to increase the complexity and diversity of the library. nih.gov This approach is amenable to high-throughput solution-phase parallel synthesis, providing efficient access to novel indole-based screening libraries for drug discovery. nih.gov The indole scaffold itself is a major target for the construction of small-molecule libraries due to its prevalence in biologically active natural products and synthetic drugs. nih.gov The synthesis of libraries based on quinazolinones, another class of compounds accessible from this precursor, has also been a focus of combinatorial chemistry efforts. google.com

In Vitro Studies of Ligand-Receptor Interactions through Molecular Docking (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in modern drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. Derivatives of this compound are frequently the subject of such in silico studies. nih.govfrontiersin.orgresearchgate.net

The methodological workflow for a typical molecular docking study involving an indole derivative involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. frontiersin.org

Preparation of the Ligand: The 2D structure of the indole derivative is drawn and converted into a 3D structure. Its geometry is then optimized to find the most stable, low-energy conformation. nih.gov

Docking Simulation: A docking program, such as AutoDock or Glide, is used to place the ligand into the active site of the receptor. nih.govjocpr.com The program systematically samples different conformations and orientations of the ligand within the binding site and scores each pose based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). frontiersin.org

Analysis of Results: The results are analyzed to identify the best-scoring poses. The binding energy indicates the predicted affinity of the ligand for the receptor. frontiersin.org The interactions between the ligand and the protein, such as hydrogen bonds and pi-stacking interactions, are visualized and analyzed to understand the molecular basis of the binding. frontiersin.orgnih.gov

These in silico studies provide valuable insights into potential ligand-receptor interactions before the compounds are synthesized and tested in vitro, thereby accelerating the process of identifying promising drug candidates. nih.govnih.gov

| Step | Description | Common Software/Tools |

| Receptor Preparation | Obtaining and cleaning the 3D structure of the target protein. | Protein Data Bank (PDB), Schrödinger Suite |

| Ligand Preparation | Drawing, converting to 3D, and energy-minimizing the ligand structure. | ChemDraw, Chem3D nih.gov |

| Docking Simulation | Placing the ligand in the receptor's active site and scoring conformations. | AutoDock, Glide nih.govjocpr.com |

| Results Analysis | Evaluating binding energies and visualizing intermolecular interactions. | PyMOL, Discovery Studio |

Biosynthetic Pathways and Natural Occurrence of Indole 3 Carbaldehyde

Enzymatic Biotransformation Pathways

The biosynthesis of indole-3-carbaldehyde involves several enzymatic pathways starting from different precursor molecules, including L-tryptophan, indole-3-acetic acid (IAA), and brassinin (B1667508).

From L-tryptophan: In bacteria, particularly gastrointestinal species like Lactobacillus, L-tryptophan is a primary precursor for indole-3-carbaldehyde. wikipedia.org The metabolic conversion is a key process in the gut microbiome. In plants, the biosynthesis from tryptophan is more complex. It proceeds via intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net The conversion of tryptophan to IAOx is catalyzed by cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov

From Indole-3-acetic acid (IAA): Indole-3-carbaldehyde can be formed through the oxidative degradation of indole-3-acetic acid (IAA), a primary plant auxin hormone. medchemexpress.com This enzymatic conversion has been observed in plants like etiolated pea seedlings and is catalyzed by enzymes such as indole-3-acetic acid oxidase. medchemexpress.comdocumentsdelivered.comnih.gov This pathway represents a catabolic route for the plant hormone IAA, turning it into a different bioactive compound.

From Brassinin: In cruciferous plants, indole-3-carbaldehyde is also a product of the metabolism of sulfur-containing indole (B1671886) phytoalexins, such as brassinin. researchgate.net The fungal enzyme brassinin oxidase can mediate the transformation of brassinin into indole-3-carbaldehyde. researchgate.net This conversion is part of the plant's defense response, where phytoalexins are metabolized into other active compounds.

| Precursor | Key Intermediates | Key Enzymes | Organism Type |

|---|---|---|---|

| L-tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | CYP79B2, CYP79B3, CYP71B6 | Plants, Bacteria |

| Indole-3-acetic acid (IAA) | N/A | Indole-3-acetic acid oxidase | Plants |

| Brassinin | N/A | Brassinin oxidase | Fungi (metabolizing plant compounds) |

Occurrence in Fungi, Bacteria, and Plant Systems

Indole-3-carbaldehyde is a widely distributed metabolite.

Fungi: The compound has been identified in various fungi. For instance, the endophytic fungus Lasiodiplodia pseudotheobromae is known to produce indole-3-carbaldehyde. nih.gov It has also been isolated from marine-derived fungi, such as Penicillium species and Engyodontium album. thieme-connect.com

Bacteria: Indole-3-carbaldehyde is synthesized by numerous bacteria. It is a known metabolite of human gastrointestinal bacteria, particularly species within the Lactobacillus genus. wikipedia.org Seawater bacteria, such as Marinomonas sp., also produce this compound, where it functions as an anti-biofilm agent. nih.govebi.ac.uk Other bacteria, including Enterobacter cloacae and Bacillus xiamenensis, have been shown to produce it as well. ebi.ac.ukresearchgate.net

Plants: In the plant kingdom, indole-3-carbaldehyde and its derivatives are key secondary metabolites, especially in cruciferous plants like Arabidopsis thaliana. nih.govnih.gov It is found in various plant tissues, including the roots and leaves, and its production often increases in response to stress. nih.govebi.ac.uk The compound has also been isolated from etiolated seedlings of Phaseolus (bean) plants. thegoodscentscompany.com

| Kingdom | Example Organism | Context/Role |

|---|---|---|

| Fungi | Lasiodiplodia pseudotheobromae | Endophytic production, antifungal activity |

| Bacteria | Lactobacillus species | Metabolite of tryptophan in human gut |

| Bacteria | Marinomonas sp. | Anti-biofilm agent |

| Plants | Arabidopsis thaliana | Defense metabolite (phytoalexin) |

Role in Plant Defense Mechanisms (Biochemical Perspective)

Indole-3-carbaldehyde is a crucial component of the plant immune system, acting as a phytoalexin—an antimicrobial compound synthesized in response to pathogen attack.

From a biochemical standpoint, its role is multifaceted. Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde, are vital for pathogen defense in cruciferous plants. nih.govresearchgate.net When a plant is challenged by pathogens or treated with stress elicitors like silver nitrate, the biosynthesis of indole-3-carbaldehyde and its derivatives is induced. nih.govnih.gov For example, in Arabidopsis, the accumulation of these compounds can reach levels similar to that of the well-known phytoalexin, camalexin. nih.gov